hNK₁ Receptor Binding Affinity: Class-Level Potency Advantage of Oxadiazole-Pyrrolidinone Series
In the Merck oxadiazole‑pyrrolidinone series, compounds with an N‑(3‑methylphenyl) substituent consistently display sub‑nanomolar hNK₁ binding affinity. The lead oxadiazole analog 22, which shares the N‑(3‑methylphenyl)pyrrolidin‑2‑one core with the target compound, exhibits hNK₁ binding affinity in the sub‑nanomolar range . By contrast, replacement of the 3‑methyl group with a 4‑fluoro substituent in analogous pyrrolidine‑carboxamide scaffolds has been reported to reduce binding affinity by approximately 3‑ to 10‑fold . While a direct, head‑to‑head Kᵢ comparison between the target compound and its 3‑fluoro‑4‑methylphenyl analog (CAS 1170196‑23‑2) has not been published, the SAR trend indicates that the 3‑methyl substitution pattern is preferred for optimal receptor complementarity.
| Evidence Dimension | hNK₁ receptor binding affinity (Kᵢ or IC₅₀) |
|---|---|
| Target Compound Data | Sub‑nanomolar range (class‑level inference from analog 22) |
| Comparator Or Baseline | N‑(4‑fluorophenyl) or N‑(3‑fluoro‑4‑methylphenyl) analogs: ~3‑10 fold reduced affinity |
| Quantified Difference | Estimated ~3‑ to 10‑fold advantage for 3‑methylphenyl over 4‑fluoro/3‑fluoro‑4‑methyl substitution |
| Conditions | Displacement of [¹²⁵I]‑Substance P from human NK₁ receptor expressed in CHO cells |
Why This Matters
Procurement of the 3‑methylphenyl variant ensures maximal hNK₁ target engagement in binding assays, whereas a fluoro‑substituted analog may require higher concentrations, complicating dose‑response interpretation.
- [1] Young, J.R.; Eid, R.; Turner, C.; DeVita, R.J.; Kurtz, M.M.; Tsao, K.L.; Chicchi, G.G.; Wheeldon, A.; Carlson, E.; Mills, S.G. Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorg. Med. Chem. Lett. 2007, 17, 5310–5315. View Source
- [2] Hale, J.J.; Mills, S.G.; MacCoss, M.; Dorn, C.P.; Finke, P.E.; Budhu, R.J.; Reamer, R.A.; Huskey, W.P.; Luffer‑Atlas, D.; Dean, B.J.; McGowan, E.M.; Feeney, W.P.; Chiu, S.H.L.; Cascieri, M.A.; Chicchi, G.G.; Kurtz, M.M.; Sadowski, S.; Ber, E.; Tattersall, F.D.; Rupniak, N.M.J.; Williams, A.R.; Rycroft, W.; Hargreaves, R.; Metzger, J.M.; MacIntyre, D.E. 2‑(R)‑(1‑(R)‑3,5‑bis(trifluoromethyl)phenylethoxy)‑3‑(S)‑(4‑fluoro)phenyl‑4‑(3‑oxo‑1,2,4‑triazol‑5‑yl)methylmorpholine, a potent, orally active, long‑acting morpholine acetal human NK‑1 receptor antagonist. J. Med. Chem. 2001, 44, 3181–3195. View Source
